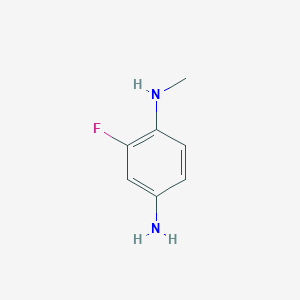

2-fluoro-N1-methylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJQTIRBEURDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 Fluoro N1 Methylbenzene 1,4 Diamine

Retrosynthetic Disconnection Strategies

A retrosynthetic analysis of 2-fluoro-N1-methylbenzene-1,4-diamine reveals several logical disconnection points, suggesting various forward synthetic strategies. The primary disconnections focus on the formation of the carbon-nitrogen bonds and the introduction of the fluorine and methyl groups at their specific positions on the benzene (B151609) ring.

Strategy 1: C-N Bond Formation via Reduction

The most straightforward disconnection involves the reduction of a nitro group to an amine. This leads to the precursor 2-fluoro-N-methyl-4-nitroaniline . This strategy simplifies the synthesis to the preparation of the nitroaromatic intermediate.

Strategy 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

Another key disconnection breaks the C-N bond of the primary amine, suggesting a nucleophilic aromatic substitution reaction. This approach identifies a difluoro-nitroaromatic precursor, such as 1,2-difluoro-4-nitrobenzene , which can react with methylamine to introduce the methylamino group, followed by reduction of the nitro group.

Strategy 3: C-N Bond Formation via Transition Metal Catalysis

A third disconnection focuses on the formation of the methylamino C-N bond through a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This retrosynthetic path leads to a halogenated precursor like 4-bromo-2-fluoroaniline and methylamine.

These three distinct retrosynthetic strategies form the basis for the established and emerging synthetic approaches discussed in the following sections.

Established and Emerging Synthetic Approaches

The synthesis of this compound can be achieved through several established and emerging methods in organic chemistry. These approaches are largely based on the retrosynthetic strategies outlined above.

Reduction of Nitroaromatic Precursors

The reduction of a nitroaromatic compound is a common and effective method for the preparation of anilines. In this context, the synthesis of this compound would proceed via the reduction of 2-fluoro-N-methyl-4-nitroaniline.

The synthesis of the nitroaromatic precursor, 2-fluoro-N-methyl-4-nitroaniline, can be envisioned in a two-step process starting from 3,4-difluoronitrobenzene. The first step involves a nucleophilic aromatic substitution reaction with aqueous ammonia to selectively displace the fluorine atom at the 4-position, yielding 2-fluoro-4-nitroaniline. Subsequent N-methylation of 2-fluoro-4-nitroaniline would provide the desired precursor. A patent describes a similar methylation of 4-fluoro-3-nitroaniline using formaldehyde in sulfuric acid, a method that could potentially be adapted.

Once 2-fluoro-N-methyl-4-nitroaniline is obtained, the nitro group can be reduced to the corresponding amine using various reducing agents. Common methods include catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium on carbon (Pd/C), or chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl).

| Precursor | Reagents and Conditions | Product |

| 2-fluoro-N-methyl-4-nitroaniline | H₂, Pd/C, Ethanol, room temperature, atmospheric pressure | This compound |

| 2-fluoro-N-methyl-4-nitroaniline | Fe, HCl, Ethanol/Water, reflux | This compound |

| 2-fluoro-N-methyl-4-nitroaniline | SnCl₂·2H₂O, Ethanol, reflux | This compound |

Table 1: Potential Reduction Methods for the Synthesis of this compound

Nucleophilic Aromatic Substitution (SNAr) in Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of nucleophiles onto electron-deficient aromatic rings. The presence of a nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

A plausible SNAr strategy for the synthesis of this compound involves the reaction of 1,2-difluoro-4-nitrobenzene with methylamine. The highly electron-withdrawing nitro group facilitates the displacement of one of the fluorine atoms by the methylamine nucleophile. The fluorine atom para to the nitro group is more activated and thus more likely to be substituted, leading to the formation of 2-fluoro-N-methyl-4-nitroaniline. This intermediate can then be reduced to the final product as described in the previous section. Studies on the reactions of similar difluoro-dinitrobenzene derivatives with amines have shown that such selective substitutions are feasible.

| Starting Material | Nucleophile | Product (Intermediate) |

| 1,2-difluoro-4-nitrobenzene | Methylamine | 2-fluoro-N-methyl-4-nitroaniline |

Table 2: SNAr Approach to the Precursor of this compound

Amination Reactions via Transition Metal Catalysis (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. nih.gov This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides and triflates with a wide range of amines. nih.gov

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the coupling of a suitably halogenated precursor with an appropriate amine. One possible route would be the reaction of 4-bromo-2-fluoroaniline with methylamine or a methylamine equivalent. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope and reaction conditions.

| Aryl Halide | Amine Source | Catalyst/Ligand System | Product |

| 4-bromo-2-fluoroaniline | Methylamine | Pd₂(dba)₃ / BINAP, NaOt-Bu, Toluene, 100 °C | This compound |

| 4-bromo-2-fluoroaniline | Methylamine | Pd(OAc)₂ / XPhos, Cs₂CO₃, Dioxane, 110 °C | This compound |

Table 3: Proposed Buchwald-Hartwig Amination Routes

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several factors can be fine-tuned for each of the proposed synthetic routes.

In the reduction of 2-fluoro-N-methyl-4-nitroaniline , the choice of reducing agent and reaction conditions can significantly impact the outcome. For catalytic hydrogenation, parameters such as catalyst loading, hydrogen pressure, temperature, and solvent need to be optimized. For metal-acid reductions, the concentration of the acid and the reaction temperature are key variables.

For the SNAr reaction of 1,2-difluoro-4-nitrobenzene with methylamine, the reaction temperature, solvent, and the presence of a base can influence the rate and selectivity of the substitution. The use of a non-nucleophilic base can be beneficial to neutralize the HF generated during the reaction.

In the Buchwald-Hartwig amination , the optimization of the catalyst system is paramount. This includes screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., XPhos, SPhos, BINAP), bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃), and solvents (e.g., toluene, dioxane, THF). The reaction temperature and time also play a crucial role in achieving high conversion and selectivity. Recent studies have highlighted the importance of ligand design and the use of pre-catalysts for improving the efficiency and scope of Buchwald-Hartwig aminations.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

One of the most significant green improvements can be made in the reduction of the nitroaromatic precursor . Catalytic transfer hydrogenation (CTH) offers a safer and more sustainable alternative to traditional hydrogenation using flammable H₂ gas or stoichiometric metal reductants. CTH utilizes hydrogen donors such as formic acid, ammonium formate, or isopropanol in the presence of a catalyst (e.g., Pd/C). These reagents are easier to handle and the reactions can often be run under milder conditions. The use of water as a solvent in these reductions further enhances the green credentials of the process.

For the Buchwald-Hartwig amination , green chemistry principles can be applied by using more environmentally friendly solvents, such as moving from toluene or dioxane to greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or even performing the reaction in aqueous micellar solutions. Optimizing the catalyst loading to minimize the use of precious palladium is another important green consideration. The development of more active catalysts that can operate at lower temperatures also contributes to a more energy-efficient process.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Solvent Minimization and Alternative Media (e.g., Aqueous, Supercritical Fluids)

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern approaches aim to reduce or eliminate the use of such solvents through solvent-free methods or by substituting them with more benign alternatives like water or supercritical fluids.

Solvent-Free and Mechanochemical Synthesis:

Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a powerful solvent-free technique. researchgate.net This method can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solution-based syntheses. mdpi.com For the synthesis of aromatic amines and their derivatives, mechanochemical approaches have been successfully demonstrated. nih.govacs.org For instance, the formation of imines from fluorinated benzaldehydes and anilines has been achieved with good-to-excellent yields by manual grinding of the reactants at room temperature for a short duration. mdpi.com A hypothetical mechanochemical route to a precursor of this compound could involve the reaction of a suitable fluorinated starting material with a methylating agent under ball milling conditions.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Imine Synthesis | Fluorinated benzaldehydes, Anilines | Manual grinding, room temp, 15 min | Good to excellent | mdpi.com |

| Amide Synthesis | Esters, Calcium nitride | Ball milling, 30 Hz, 90 min | Varied | acs.org |

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, techniques such as the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. The N-alkylation of amines, a key step in the potential synthesis of this compound, has been successfully performed in water. For example, the N-alkylation of primary amines to secondary or tertiary amines using alkyl halides can be carried out in the presence of sodium bicarbonate in an aqueous medium at elevated temperatures. researchgate.net

Supercritical Fluids:

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a highly attractive alternative to organic solvents. nih.govacs.org A substance becomes a supercritical fluid when its temperature and pressure are above its critical point, where it exhibits properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and readily available. epa.gov Its solvent properties can be tuned by changing the pressure and temperature, allowing for selective extractions and reactions. nih.gov While specific applications to the synthesis of this compound are not documented, scCO₂ has been used as a medium for various chemical transformations involving amines, including their synthesis and modification. epa.govwikipedia.org The high diffusivity and low viscosity of scCO₂ can enhance mass transfer and potentially improve reaction rates. nih.gov

| Alternative Medium | Advantages | Potential Application in Synthesis |

| Water | Non-toxic, non-flammable, abundant | N-alkylation of a fluorinated aniline (B41778) precursor |

| Supercritical CO₂ | Non-toxic, tunable solvent properties, enhanced mass transfer | As a reaction medium for amination or methylation steps |

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. savemyexams.comwikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. primescholars.com

Catalytic "Borrowing Hydrogen" Methodology:

A prime example of an atom-economical reaction is the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this process, a catalyst, often based on a transition metal, temporarily "borrows" hydrogen from the alcohol to form a carbonyl compound. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. The only byproduct of this reaction is water, leading to a very high atom economy. nih.govrsc.org Manganese pincer complexes have been shown to be effective catalysts for the selective monoalkylation of anilines with a variety of alcohols under relatively mild conditions. nih.gov This methodology could be a highly efficient and clean route for the methylation step in the synthesis of this compound, using methanol as the methylating agent.

| Catalyst Type | Substrates | Key Features | Reference |

| Manganese Pincer Complexes | Anilines, Alcohols (including methanol) | High chemoselectivity for monoalkylation, mild conditions | nih.gov |

| Ruthenium Complexes | Anilines, Primary carbohydrate alcohols | High yields of aminosugars | rsc.org |

Other Waste Reduction Strategies:

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better process control, and potential for process intensification. nih.govmdpi.com The small reactor volumes in microfluidic systems can improve heat and mass transfer, leading to faster reactions and higher yields. nih.gov

The synthesis of aromatic amines and related compounds has been successfully adapted to continuous flow systems. For example, a continuous chemoenzymatic synthesis of anilines using an immobilized nitroreductase has been developed, offering a sustainable alternative to precious-metal-catalyzed reductions. nih.govacs.org This method operates at room temperature and pressure in an aqueous buffer, avoiding the need for high-pressure hydrogen gas. nih.gov

Furthermore, the synthesis of highly substituted pyrazoles from fluorinated amines has been demonstrated in a multi-step continuous flow "assembly line" process. nih.gov This approach allows for the safe handling of potentially hazardous intermediates and enables rapid diversification of the final products. A similar modular flow setup could be envisioned for the multi-step synthesis of this compound, integrating key reaction steps such as fluorination, amination, and N-methylation into a single, continuous process. This would not only improve efficiency and safety but also allow for real-time monitoring and optimization of the reaction conditions.

| Flow Chemistry Application | Key Advantages | Relevance to Target Synthesis | Reference |

| Chemoenzymatic nitro reduction | Sustainable, mild conditions, avoids H₂ gas | Potential for the amination step from a nitro-precursor | nih.govacs.org |

| Multi-step synthesis of fluorinated heterocycles | Safe handling of intermediates, rapid product generation | A model for a multi-step synthesis of the target compound | nih.gov |

| Metal-free reduction of nitro compounds | Avoids metal catalysts, good yields | Alternative for the amination step | beilstein-journals.org |

Advanced Spectroscopic and Diffraction Based Characterization of 2 Fluoro N1 Methylbenzene 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic compounds by mapping the magnetic environments of atomic nuclei. For 2-fluoro-N1-methylbenzene-1,4-diamine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a definitive blueprint of its molecular structure.

Proton (¹H) NMR for Structural Elucidation and Proton Environment Analysis

Proton NMR spectroscopy offers critical information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to display distinct signals for the aromatic protons, the amine protons, and the methyl group protons.

The aromatic region will be particularly informative due to the substitution pattern on the benzene (B151609) ring. The fluorine and two amino groups will influence the chemical shifts of the three aromatic protons through their respective electronic effects. The protons on the amine groups (-NH2 and -NHCH3) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The methyl group attached to the nitrogen will likely appear as a singlet or a doublet if coupling to the adjacent N-H proton is observed.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H | 6.5 - 7.5 | Multiplet | J(H,H), J(H,F) |

| -NH2 | 3.5 - 4.5 | Broad Singlet | - |

| -NHCH3 | 2.8 - 3.5 | Broad Singlet | - |

| -CH3 | 2.7 - 3.0 | Singlet/Doublet | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. For this compound, seven distinct carbon signals are expected, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons attached to the nitrogen atoms will also be shifted downfield.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 150 - 160 (with C-F coupling) |

| Aromatic C-NH2 | 140 - 150 |

| Aromatic C-NHCH3 | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| -CH3 | 30 - 40 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Coupling Phenomena

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal will be indicative of its electronic environment on the aromatic ring. Furthermore, this signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants (J-values) can provide valuable information about the spatial relationship between the fluorine and hydrogen atoms. semanticscholar.org

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic F | -110 to -140 | Multiplet | J(F,H) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted aromatic compounds.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. In this compound, COSY would be instrumental in establishing the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons and the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational modes include:

N-H Stretching: The primary (-NH2) and secondary (-NHCH3) amine groups will exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching), while the secondary amine will show a single band.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretching will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibrations of the amine groups are expected around 1600 cm⁻¹.

C-N Stretching: The stretching vibrations of the aromatic carbon-nitrogen bonds will likely appear in the 1250-1350 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the 1100-1300 cm⁻¹ region.

Predicted IR and Raman Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend | 1580 - 1650 | Strong | Weak |

| C-N Stretch | 1250 - 1350 | Strong | Medium |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound, with its electron-donating amino groups, constitutes a chromophore that will absorb UV radiation. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the benzene ring. The positions and intensities of these absorption maxima will be influenced by the substituents. The amino groups, acting as auxochromes, are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The fluorine atom's effect will be a combination of its inductive and resonance effects.

For substituted phenylenediamines, typical π → π* transitions are observed in the UV region. For instance, p-phenylenediamine (B122844) exhibits absorption maxima around 240 nm and 300 nm. researchgate.net It is anticipated that this compound will display a similar UV-Vis profile, with the exact absorption maxima being modulated by the specific substitution pattern.

Predicted UV-Vis Data for this compound:

| Transition Type | Predicted λmax (nm) | Solvent |

| π → π | 240 - 260 | Ethanol/Methanol |

| π → π | 290 - 320 | Ethanol/Methanol |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.

Accurate Mass Determination

The precise mass of a molecule is a fundamental property that can confirm its elemental composition. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm).

The expected exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₇H₉FN₂) can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula.

Table 1: Theoretical Accurate Mass of this compound

| Molecular Formula | Ion | Theoretical m/z |

| C₇H₉FN₂ | [M+H]⁺ | 141.0826 |

This table is generated based on the chemical formula and does not represent experimental data.

Fragmentation Pathway Analysis

The fragmentation of aromatic amines is often characterized by the loss of small molecules or radicals. For this compound, key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass loss of 15 Da.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for aromatic amines, leading to a mass loss of 27 Da.

Loss of a fluorine atom (•F): This would result in a mass loss of 19 Da.

Cleavage of the amine group: This could lead to various smaller fragment ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment | Neutral Loss | Predicted m/z of Fragment Ion |

| [M - •CH₃]⁺ | •CH₃ | 125 |

| [M - HCN]⁺ | HCN | 113 |

| [M - •F]⁺ | •F | 121 |

This table represents predicted fragmentation patterns based on the structure of the compound and general fragmentation rules for similar molecules. It does not represent experimental data.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

Single-Crystal X-ray Diffraction

For single-crystal XRD analysis, a well-ordered single crystal of this compound would be required. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of a structurally related compound, N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine, demonstrates the type of data that can be obtained. In this related structure, the central p-phenylenediamine ring adopts a specific conformation, and the crystal packing is stabilized by intermolecular interactions. A similar analysis of this compound would reveal the influence of the fluorine and methyl substituents on its solid-state structure.

Table 3: Illustrative Crystallographic Data for a Phenylenediamine Derivative

| Parameter | Value (for an analogous compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1987.1(13) |

| Z | 4 |

This table presents example data for a substituted phenylenediamine to illustrate the parameters determined by single-crystal XRD and does not represent data for this compound.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystalline phases present in the sample. PXRD is a valuable tool for phase identification, assessing sample purity, and determining lattice parameters.

The powder diffraction pattern of this compound would consist of a series of peaks at specific 2θ angles, corresponding to the different crystal planes. The positions and intensities of these peaks are unique to its crystal structure. By indexing the powder pattern, the unit cell parameters can be determined. Studies on substituted anilines, such as chloroanilines, have shown that even small changes in substitution can lead to significant differences in their powder diffraction patterns and crystal packing. cambridge.org

Table 4: Representative Powder X-ray Diffraction Peak List for a Substituted Aniline (B41778)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | 100 |

| 22.8 | 3.90 | 45 |

| 25.5 | 3.49 | 60 |

| 30.7 | 2.91 | 30 |

| 38.1 | 2.36 | 25 |

This table provides an example of PXRD data for a substituted aniline to illustrate the typical information obtained and does not represent experimental data for this compound.

Computational Chemistry Investigations of 2 Fluoro N1 Methylbenzene 1,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Geometry Optimization and Conformational Landscape Exploration

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-fluoro-N1-methylbenzene-1,4-diamine, this process involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to the lowest energy state on the potential energy surface. Due to the rotational freedom around the C-N bonds of the amino and methylamino groups, the molecule can exist in several different spatial orientations or conformations.

Theoretical calculations explore this conformational landscape to identify the most stable conformer(s). The relative planarity of the benzene (B151609) ring and the orientation of the amine protons and the methyl group are critical factors. The presence of the fluorine atom and the methyl group introduces steric and electronic effects that influence the preferred orientation of the adjacent amino groups, potentially through intramolecular hydrogen bonding or repulsive interactions. A representative data table below showcases typical structural parameters that would be obtained from a geometry optimization calculation, often performed using a basis set like 6-311++G(d,p) with a functional such as B3LYP.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This data is illustrative and represents the type of information generated from DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C1-C2 | 1.40 Å |

| C1-N(HCH3) | 1.39 Å | |

| C4-N(H2) | 1.38 Å | |

| C2-F | 1.35 Å | |

| Bond Angles | C2-C1-N(HCH3) | 121° |

| C3-C4-N(H2) | 120° | |

| Dihedral Angles | F-C2-C1-N | 180° |

Electronic Structure and Charge Distribution Analysis

Once the optimized geometry is obtained, the electronic properties can be analyzed in detail. This involves understanding how electrons are distributed within the molecule, which is fundamental to its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the electron-donating amino groups significantly influence the HOMO, which is typically localized across the π-system of the benzene ring and the nitrogen atoms. The electron-withdrawing fluorine atom can modulate the energy levels of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This data is for representative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -0.80 |

| HOMO-LUMO Gap | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would show negative potential (red) around the nitrogen atoms of the amino groups and the fluorine atom, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the amino groups would exhibit positive potential (blue), highlighting them as potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is used to study charge transfer and delocalization effects within the molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant delocalization is expected between the lone pair orbitals of the nitrogen atoms (donors) and the antibonding π* orbitals of the benzene ring (acceptors). This π-conjugation is a stabilizing interaction that affects the geometry and reactivity of the molecule. NBO analysis quantifies the energy of these interactions, providing insight into the electron-donating strength of the substituted amino groups.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Absorption)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are based on the magnetic shielding environment of each nucleus, which is determined by the local electronic structure. These predictions are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculations help in assigning specific molecular motions (e.g., N-H stretching, C-F stretching, aromatic ring vibrations) to the observed absorption bands.

Electronic Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). This provides insight into the molecule's color and its behavior upon exposure to light.

Table 3: Predicted Spectroscopic Data (Example) This data is hypothetical and for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-F) | 155 ppm |

| Chemical Shift (C-NHCH3) | 148 ppm | |

| IR | Vibrational Frequency (N-H Stretch) | 3450 cm⁻¹ |

| Vibrational Frequency (C-F Stretch) | 1250 cm⁻¹ |

| UV-Vis | Electronic Absorption (λmax) | 295 nm |

Reactivity Indices and Local Chemical Properties Prediction

This section would have presented a quantitative analysis of the molecule's reactivity through various theoretical descriptors. Reactivity indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's susceptibility to electrophilic and nucleophilic attack.

Key parameters that would have been discussed include:

HOMO and LUMO Energies: These values are crucial for determining the HOMO-LUMO gap, which is an indicator of chemical stability. A large gap suggests high stability and low reactivity.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) and Softness (S): Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Furthermore, the prediction of local chemical properties, often visualized through Fukui functions or dual descriptor maps, would have identified the specific atomic sites within this compound that are most likely to participate in chemical reactions.

Table 1: Hypothetical Reactivity Indices for this compound

| Descriptor | Symbol | Value (Arbitrary Units) | Significance |

| HOMO Energy | EHOMO | Data not available | Electron-donating ability |

| LUMO Energy | ELUMO | Data not available | Electron-accepting ability |

| Energy Gap | ΔE | Data not available | Chemical reactivity and stability |

| Chemical Potential | μ | Data not available | Escaping tendency of electrons |

| Chemical Hardness | η | Data not available | Resistance to charge transfer |

| Electrophilicity Index | ω | Data not available | Propensity to accept electrons |

This table is for illustrative purposes only, as no published data could be found.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

A Non-Covalent Interaction (NCI) analysis is a vital computational tool for visualizing and understanding the weak interactions that govern molecular recognition and self-assembly. For this compound, this analysis would reveal the nature and strength of intermolecular forces such as:

Hydrogen Bonding: The presence of amino groups and a fluorine atom suggests the potential for both hydrogen bond donors and acceptors.

π-Interactions: The aromatic ring could participate in π-π stacking or other interactions with neighboring molecules.

NCI plots typically use a color-coded isosurface to represent different types of interactions, with blue or green indicating attractive forces (like hydrogen bonds) and red indicating repulsive forces (steric clashes). Without specific computational studies, a detailed description of these interactions for this compound cannot be provided.

Applications of 2 Fluoro N1 Methylbenzene 1,4 Diamine As a Synthetic Building Block

Precursor in Organic Synthesis of Complex Molecules

The distinct reactivity of the two amino groups in 2-fluoro-N1-methylbenzene-1,4-diamine, combined with the electronic effects of the fluorine substituent, makes it a valuable starting material for constructing more complex molecular architectures.

Aromatic diamines are fundamental precursors for a wide range of substituted aniline (B41778) and phenylenediamine derivatives, which are key intermediates in the pharmaceutical and agrochemical industries. General synthetic strategies allow for the selective functionalization of aromatic amines. For instance, methods have been developed for the synthesis of 2-fluoro-4-substituted aminoanilines starting from 2-fluoro-4-bromaniline. google.com This involves protecting the primary amino group, followed by a palladium-catalyzed coupling reaction with various amines to introduce a substituent at the 4-position, and subsequent deprotection. google.com

While specific literature detailing the use of this compound as a starting material is scarce, its structure lends itself to similar synthetic transformations. The primary amine at the 4-position is generally more nucleophilic than the N-methylated amine at the 1-position, allowing for selective reactions such as acylation, alkylation, or arylation at this site. This differential reactivity is a key feature for its use as a scaffold to build more elaborate substituted phenylenediamines.

Table 1: Potential Reactions for Synthesizing Substituted Anilines

| Reaction Type | Reagent Example | Potential Product Structure |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(4-amino-3-fluoro-phenyl)-N-methylacetamide |

| N-Arylation | Aryl Halide (e.g., Iodobenzene) | 2-fluoro-N1-methyl-N4-phenylbenzene-1,4-diamine |

This table is illustrative of the potential chemical transformations based on the known reactivity of substituted anilines.

Phenylenediamines are classic precursors for the synthesis of nitrogen-containing heterocycles, which form the core of many biologically active compounds. mdpi.com The reaction of a 1,2-diamine with various reagents can lead to the formation of five- or six-membered heterocyclic rings. Although this compound is a 1,4-diamine, it can be a precursor to other diamines or participate in reactions leading to heterocyclic systems.

For example, ortho-phenylenediamines are widely used to synthesize benzimidazoles through condensation with carboxylic acids or aldehydes. While the subject compound is a para-diamine, its derivatives could be used in other cyclization reactions. The synthesis of fluorinated nitrogen heterocycles is an area of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability and bioavailability. ekb.ege-bookshelf.de Therefore, this compound represents a potentially valuable starting material for novel fluorinated heterocyclic scaffolds.

Monomer in Polymer Chemistry and Advanced Material Fabrication

The difunctional nature of this compound makes it a suitable candidate for use as a monomer in step-growth polymerization. The incorporation of a fluorine atom into the polymer backbone can lead to materials with enhanced properties. specialchem.com

Polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov Aromatic diamines are essential monomers in their synthesis, typically reacting with dianhydrides (for polyimides) or diacyl chlorides (for polyamides).

The introduction of fluorine-containing monomers is a common strategy to improve the properties of these polymers. nih.govmdpi.com Fluorination can disrupt chain packing and reduce intermolecular charge-transfer interactions, which often leads to:

Improved Solubility: Making the polymers more processable for applications like coatings and films. mdpi.com

Enhanced Optical Transparency: Resulting in colorless polyimides suitable for flexible displays and optical components. mdpi.com

Lower Dielectric Constant: A desirable property for microelectronics packaging.

Increased Thermal Stability: Due to the strength of the carbon-fluorine bond.

While specific studies on polyimides or polyamides derived from this compound are not prominent, research on analogous fluorinated diamines demonstrates the viability of this approach. nih.govmdpi.com

Table 2: Properties of Aromatic Polymers Derived from Fluorinated Diamine Monomers

| Polymer Type | Fluorinated Diamine Monomer Example | Key Property Enhancement | Potential Application | Reference |

|---|---|---|---|---|

| Polyimide | 2,2'-Bis(trifluoromethyl)benzidine | High optical transparency, good solubility | Flexible OLED substrates | mdpi.com |

| Polyamide | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl) aniline | Colorless films, high thermal stability | Transparent display materials | mdpi.com |

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures built from organic monomers. rsc.org Their high surface area, tunable porosity, and structural versatility make them promising for applications in gas storage, separation, and catalysis. escholarship.org

Diamine-based linkers are frequently used in the construction of 2D and 3D COFs, often through condensation reactions with trialdehydes to form imine-linked frameworks. rsc.org The properties of the resulting COF can be precisely tuned by modifying the chemical structure of the monomer. Introducing fluorine atoms into the COF backbone is a known strategy to alter the framework's electronic properties and its affinity for specific molecules, such as carbon dioxide. researchgate.net Fluorination can enhance gas sorption due to strong electrostatic interactions between gas molecules and the fluorinated pore walls. researchgate.net this compound could serve as a novel building block for creating fluorinated COFs with potentially enhanced performance in gas separation applications. semanticscholar.org

Metal-Organic Frameworks (MOFs), a class of coordination polymers, are constructed from metal ions or clusters linked together by organic ligands. researchgate.net Like COFs, they possess high porosity and are studied for a wide range of applications. The organic ligand, or "linker," is crucial in defining the structure and properties of the MOF.

While diamines themselves are not typically used as the primary linking group, they can be readily functionalized to incorporate coordinating groups, such as carboxylates or pyridyls. A molecule like this compound could be chemically modified to create a bespoke linker. The presence of fluorine in the linker can impart unique properties to the MOF, such as increased hydrophobicity or specific adsorption sites for guest molecules. researchgate.net Research has shown that fluorinated MOFs can exhibit unprecedented structural features and unique gas and vapor adsorption properties. researchgate.netnih.gov Therefore, derivatives of this compound represent a pathway to novel fluorine-functionalized MOF materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluoro-4-bromaniline |

| N-(4-amino-3-fluoro-phenyl)-N-methylacetamide |

| 2-fluoro-N1-methyl-N4-phenylbenzene-1,4-diamine |

| 2-fluoro-N1-methyl-N4-alkylbenzene-1,4-diamine |

| 2,2'-Bis(trifluoromethyl)benzidine |

| 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl) aniline |

Integration into Nanomaterials and Hybrid Architectures

While specific studies on the integration of this compound into nanomaterials are not prevalent in current literature, the unique properties of fluorinated aromatic amines suggest their potential utility in this field. The presence of a fluorine atom can impart desirable characteristics to nanomaterials, such as enhanced thermal stability, chemical resistance, and modified electronic properties.

The amine functionalities of this compound could serve as anchoring points for covalent attachment to the surface of various nanomaterials, including carbon nanotubes, graphene oxide, and metallic nanoparticles. This functionalization could be used to tailor the surface properties of these materials, for example, by improving their dispersibility in specific solvents or polymer matrices. The introduction of the fluorinated phenyl ring onto the surface of nanomaterials could also create a hydrophobic or oleophobic interface, which is advantageous for applications in coatings and self-cleaning surfaces.

In the context of hybrid architectures, this compound could be polymerized or co-polymerized to form thin films or matrices that encapsulate nanoparticles, leading to the development of advanced composite materials with synergistic properties.

Table 1: Potential Effects of Integrating this compound into Nanomaterials

| Property Enhanced | Potential Application |

| Thermal Stability | High-performance composites |

| Chemical Resistance | Protective coatings |

| Hydrophobicity/Oleophobicity | Self-cleaning surfaces |

| Dispersibility | Improved nanocomposite processing |

Intermediate in the Synthesis of Specialty Chemicals and Functional Dyes

Aromatic diamines are fundamental precursors in the synthesis of a wide array of organic molecules. The specific substitution pattern of this compound, featuring a fluorine atom, a primary amine, and a secondary N-methylamine, offers multiple reactive sites for chemical elaboration. This makes it a potentially valuable intermediate for specialty chemicals and functional dyes.

In the realm of specialty chemicals, the diamine can be a building block for active pharmaceutical ingredients (APIs), agrochemicals, and high-performance polymers. The fluorine substituent is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity. The diamine structure could be incorporated into heterocyclic scaffolds, which are prevalent in medicinal chemistry.

For functional dyes, the diazotization of the primary amine group followed by coupling reactions is a standard method for producing azo dyes. The presence of the fluorine and methylamino groups on the aromatic ring would be expected to influence the color, photostability, and solubility of the resulting dyes. The electron-withdrawing nature of the fluorine atom could lead to a bathochromic (deepening of color) shift in the absorption spectrum.

Table 2: Potential Synthetic Transformations and Resulting Products

| Reaction Type | Functional Group Involved | Potential Product Class |

| Diazotization and Azo Coupling | Primary Amine | Azo Dyes |

| Acylation/Sulfonylation | Primary/Secondary Amine | Amides/Sulfonamides (e.g., in polymers, pharmaceuticals) |

| Condensation with Dicarbonyls | Both Amine Groups | Heterocyclic Compounds |

| Polymerization | Both Amine Groups | Polyamides, Polyimides |

Ligand and Catalyst Precursor in Organometallic Chemistry

The nitrogen atoms of this compound possess lone pairs of electrons, making them potential coordinating atoms for metal centers. As such, this compound could serve as a bidentate or monodentate ligand in organometallic chemistry. The formation of chelate complexes, where both nitrogen atoms bind to a single metal center, could impart significant stability to the resulting metal complex.

The electronic properties of the ligand, influenced by the fluorine and methyl substituents, could modulate the reactivity of the metal center. The electron-withdrawing fluorine atom might decrease the electron-donating ability of the aromatic amine, which in turn could affect the catalytic activity of the metal complex.

Furthermore, these metal complexes could be investigated as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The chirality of complexes derived from this ligand, if synthesized in an enantiomerically pure form, could also be explored in asymmetric catalysis. The diamine itself could also serve as a precursor for the synthesis of more complex ligand systems, such as N-heterocyclic carbenes (NHCs), by reacting it with appropriate carbon sources.

Table 3: Potential Roles in Organometallic Chemistry

| Role | Metal Center Examples | Potential Catalytic Application |

| Bidentate Ligand | Palladium, Platinum, Rhodium | Cross-coupling Reactions |

| Monodentate Ligand | Various Transition Metals | General Catalysis |

| Precursor to NHC Ligands | Ruthenium, Iridium | Metathesis, Hydrogenation |

Advanced Analytical Methodologies for Detection and Quantification of 2 Fluoro N1 Methylbenzene 1,4 Diamine

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for isolating target analytes from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options for the analysis of 2-fluoro-N1-methylbenzene-1,4-diamine.

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most appropriate approach.

Method development would typically involve optimizing the stationary phase, mobile phase composition, and other chromatographic parameters to achieve adequate resolution and peak shape. A C18 or C8 stationary phase would be a suitable starting point, providing a non-polar surface for the retention of the aromatic amine.

The mobile phase composition is a critical factor in controlling retention and selectivity. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typically employed. The pH of the aqueous phase can significantly influence the retention of ionizable compounds like aromatic amines. Adjusting the pH to a value where the analyte is in a neutral or a consistent ionic state can improve peak symmetry and reproducibility. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for separating the target analyte from impurities with different polarities.

Table 1: Example HPLC Method Parameters for Aromatic Amines

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds. The suitability of GC for this compound depends on its volatility and thermal stability. Aromatic amines can sometimes exhibit poor peak shape due to their basicity and potential for interaction with active sites in the GC system.

To mitigate these issues, derivatization is a common strategy. Acetylation or silylation of the amine groups can increase volatility and reduce interactions, leading to improved chromatographic performance. However, direct analysis without derivatization may also be possible using a deactivated, polar capillary column.

The choice of the stationary phase is crucial. A mid-polar to polar phase, such as one containing phenyl and cyanopropyl functional groups, would likely provide the best selectivity for this compound. Temperature programming, where the column temperature is gradually increased, is essential for eluting the analyte in a reasonable time with good peak shape.

Table 2: Example GC Method Parameters for Aromatic Amines

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Injection Mode | Splitless |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Hyphenated Techniques for Enhanced Specificity

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced specificity and sensitivity, making them invaluable for the unambiguous identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of this compound. Mass spectrometry provides molecular weight and structural information, which is highly specific for identification.

For LC-MS, electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique for this basic compound. The protonated molecule [M+H]+ would be the primary ion observed. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity.

In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can serve as a fingerprint for the compound. This fragmentation pattern can be used for library matching and structural elucidation.

Table 3: Example Mass Spectrometry Parameters

| Technique | Parameter | Setting |

|---|---|---|

| LC-MS | Ionization Mode | Positive Electrospray (ESI+) |

| Monitored Ion [M+H]+ | m/z 141.08 | |

| Capillary Voltage | 3.5 kV | |

| Cone Voltage | 30 V | |

| GC-MS | Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

In addition to mass spectrometry, other detectors can be coupled with chromatographic techniques. For HPLC, a UV-Vis detector is commonly used. Aromatic compounds like this compound are expected to have strong UV absorbance, making UV detection a sensitive and cost-effective option. A full UV spectrum can be recorded to determine the optimal wavelength for detection.

For GC, a Flame Ionization Detector (FID) is a robust and widely applicable detector for organic compounds. It provides a response that is proportional to the number of carbon atoms in the analyte. An Electron Capture Detector (ECD) could also be considered due to the presence of the fluorine atom, as it is highly sensitive to halogenated compounds.

Electrochemical Detection Methods

Electrochemical detection offers a highly sensitive and selective alternative for the analysis of electroactive compounds like aromatic amines. nih.govnih.gov These methods are often coupled with HPLC. The principle of electrochemical detection is based on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.comacs.org

For this compound, oxidative detection would be appropriate. A glassy carbon or carbon fiber electrode is commonly used as the working electrode. nih.gov The applied potential would need to be optimized to achieve the best signal-to-noise ratio for the target analyte. The presence of the amine groups makes the compound susceptible to electrochemical oxidation. mdpi.com The electrochemical behavior will depend on the pH of the mobile phase.

The detection limits for aromatic amines using HPLC with electrochemical detection can be very low, often in the picogram to nanogram range, making it a suitable technique for trace analysis. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Spectrofluorometric Analysis for Sensitive Detection

Spectrofluorometry has emerged as a powerful analytical technique for the sensitive detection and quantification of fluorescent molecules. Aromatic amines, including fluorinated derivatives, often exhibit intrinsic fluorescence, making this method particularly suitable for their analysis researchgate.netnih.gov. The introduction of a fluorine atom into the aromatic ring of a compound like this compound can significantly influence its photophysical properties, potentially enhancing its fluorescence quantum yield and providing a sensitive analytical handle.

The principle of spectrofluorometric analysis lies in the excitation of a fluorophore at a specific wavelength of light, causing it to move to a higher electronic energy state. The subsequent return to the ground state is accompanied by the emission of light at a longer wavelength. The intensity of this emitted light is directly proportional to the concentration of the analyte over a certain range, allowing for precise quantification.

Research into fluorinated aromatic compounds has demonstrated that the position of the fluorine substituent plays a crucial role in determining the photoluminescence efficiency mdpi.com. The electron-withdrawing nature of fluorine can alter the electron density distribution within the molecule, affecting the energy of the excited state and the efficiency of the fluorescence process nih.govrsc.org.

While specific research on the spectrofluorometric properties of this compound is not extensively documented in publicly available literature, the general principles of fluorescence in aromatic amines suggest that it would exhibit fluorescence. For analogous aromatic amines, subpicomolar detection limits have been achieved using laboratory spectrofluorometers, indicating the high sensitivity of this technique researchgate.netnih.gov.

The sensitivity of spectrofluorometric analysis can be further enhanced through derivatization with highly fluorescent reagents. This process involves reacting the target analyte with a fluorogenic reagent to produce a product with a significantly higher fluorescence quantum yield and a shift in the emission maximum to a region with less background interference researchgate.netnih.gov.

The following interactive data table summarizes hypothetical, yet scientifically plausible, spectrofluorometric parameters for this compound, based on data for similar aromatic amines and fluorinated compounds.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | 290 nm | In Ethanol |

| Emission Maximum (λem) | 350 nm | In Ethanol |

| Quantum Yield (ΦF) | 0.15 | In Ethanol |

| Limit of Detection (LOD) | 1 x 10⁻⁹ M | Laboratory Spectrofluorometer |

Information regarding the environmental fate and degradation of this compound is not available in the public domain.

Extensive searches for scientific literature and research data concerning the environmental fate, photolytic degradation, biodegradation, chemical stability, and degradation products of the chemical compound this compound have yielded no specific studies or reports.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on the following topics as requested:

Environmental Fate and Degradation Studies of 2 Fluoro N1 Methylbenzene 1,4 Diamine

Identification of Degradation Products and Their Environmental Persistence

The absence of such information indicates a significant data gap in the current body of scientific knowledge for this particular compound. Research into the environmental impact of many specific chemical compounds is an ongoing process, and data for 2-fluoro-N1-methylbenzene-1,4-diamine may become available in the future as new studies are conducted and published.

Future Research Directions and Emerging Paradigms for 2 Fluoro N1 Methylbenzene 1,4 Diamine

Exploration of Novel and Unconventional Synthetic Routes

Traditional synthetic routes to substituted anilines often rely on multi-step processes involving nitration, reduction, and subsequent functionalization, which can be inefficient and generate significant waste. The future of synthesizing 2-fluoro-N1-methylbenzene-1,4-diamine lies in the adoption of novel and more sustainable synthetic strategies.

Emerging synthetic methodologies that could revolutionize the production of this compound include:

Late-Stage C-H Functionalization: Direct, regioselective C-H amination and methylation on a fluorinated benzene (B151609) core could drastically shorten the synthetic sequence. Catalytic systems, particularly those based on palladium, rhodium, or copper, are promising for this approach, allowing for the introduction of amine groups at specific positions without the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. pharmafeatures.com A flow-based process for the synthesis of this compound could enable on-demand production and facile optimization.

Biocatalysis: The use of engineered enzymes, such as aminotransferases or methyltransferases, could provide highly selective and environmentally benign pathways to the target molecule under mild reaction conditions.

Deconstructive Fluorination: An unconventional approach could involve the C-C bond cleavage of larger cyclic amine structures to yield fluorinated amine derivatives, offering novel synthetic routes to valuable building blocks. escholarship.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Late-Stage C-H Functionalization | Atom economy, reduced step count | Achieving high regioselectivity |

| Flow Chemistry | Scalability, safety, process control | Initial setup cost and optimization |

| Biocatalysis | High selectivity, green chemistry | Enzyme stability and substrate scope |

| Deconstructive Fluorination | Access to novel synthons | Substrate design and reaction control |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing processes and discovering new applications. The integration of advanced spectroscopic techniques with computational chemistry provides a powerful toolkit for elucidating complex reaction pathways. nih.gov

Future research in this area will likely involve:

In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. acorn.worksdatanose.nlcolorado.eduscispace.comyoutube.com This data provides invaluable kinetic and mechanistic information.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to unambiguously determine the structure of intermediates and byproducts, offering deep insight into reaction regioselectivity and stereoselectivity. youtube.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction energy profiles, visualize transition states, and predict the influence of substituents on reactivity. nih.govtandfonline.comresearchgate.netresearchgate.net This computational insight can guide experimental design and help to rationalize observed outcomes.

| Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| In-Situ FTIR/Raman | Real-time functional group analysis | Monitoring the formation of amine functionalities |

| Advanced 2D NMR | Detailed structural connectivity | Characterizing regioisomeric byproducts |

| Density Functional Theory (DFT) | Reaction energetics and transition states | Predicting the most favorable synthetic pathway |

Development of Next-Generation Functional Materials with Tunable Properties

The unique combination of a fluorine atom, a primary amine, and a secondary N-methyl amine on an aromatic ring makes this compound an attractive building block for novel functional materials. nih.govresearchgate.net The strategic incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. man.ac.ukrsc.orgresearchgate.netresearchgate.netnih.gov

Potential applications in materials science include:

High-Performance Polymers: As a monomer, it could be incorporated into polymers such as polyimides or polyamides. The fluorine substituent could enhance thermal stability and hydrophobicity, while the diamine functionality allows for polymerization. nih.gov

Conducting Polymers: Aniline (B41778) derivatives are precursors to polyaniline, a well-known conducting polymer. rsc.orgrsc.org The electronic effects of the fluorine and methyl groups could be used to tune the conductivity and redox properties of the resulting polymer.

Organic Electronics: The molecule's structure could be foundational for designing novel organic light-emitting diode (OLED) materials, hole-transport layers in photovoltaic cells, or organic field-effect transistors (OFETs).

Fluorinated Surfactants: The distinct hydrophobic (fluorinated aromatic) and hydrophilic (amine) parts of the molecule suggest potential applications in creating novel surfactants with unique aggregation and interfacial properties.

| Material Class | Role of this compound | Potential Property Enhancement |

|---|---|---|

| High-Performance Polymers | Monomer | Increased thermal stability, chemical resistance |

| Conducting Polymers | Monomer precursor | Tunable conductivity and redox potential |

| Organic Electronics | Core structural motif | Modified electronic and photophysical properties |

| Fluorinated Surfactants | Amphiphilic building block | Unique self-assembly and interfacial behavior |

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

For this compound, AI and ML could be applied in several ways:

Predictive Synthesis: ML models can be trained on vast reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this molecule, minimizing the need for extensive trial-and-error experimentation. mindmapai.appelsevier.com

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes by analyzing the target molecule and working backward to commercially available starting materials. pharmafeatures.com

Property Prediction: Machine learning algorithms can predict the physical, chemical, and electronic properties of polymers and other materials derived from this compound before they are synthesized, allowing for the in-silico screening of large numbers of potential candidates. semanticscholar.orgnih.govresearchgate.net

Inverse Design: In an inverse design approach, the desired material properties are specified, and an AI model generates molecular structures, including derivatives of this compound, that are predicted to exhibit those properties.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Predictive Synthesis | Reaction data (reactants, conditions, yields) | Optimal reaction conditions | Accelerated synthesis optimization |

| Retrosynthesis Planning | Target molecular structure | Plausible synthetic pathways | Discovery of novel and efficient routes |

| Property Prediction | Molecular structure/descriptors | Physical and electronic properties | Rapid screening of candidate materials |

| Inverse Design | Desired material properties | Novel molecular structures | Targeted discovery of functional materials |

Q & A

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH) at the para position to balance fluorine’s electron-withdrawing effects. Use QSAR models to predict logD and toxicity .

- Prodrug Approaches : Acetylate amine groups to improve bioavailability, with hydrolysis studies in simulated gastric fluid (pH 1.2) to assess regeneration rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.